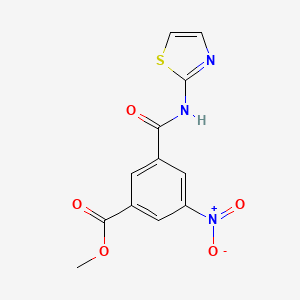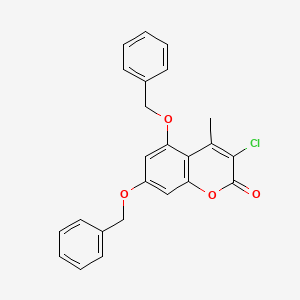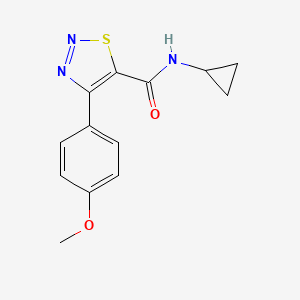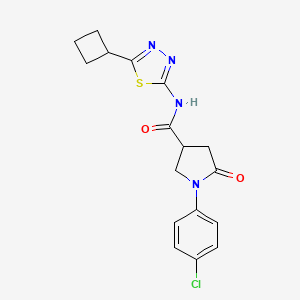
Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate is a complex organic compound that features a nitro group, a thiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzoate derivatives.
Scientific Research Applications
Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the thiazole and carbamoyl groups, making it less versatile.
Methyl 5-(1,3-thiazol-2-ylcarbamoyl)benzoate: Lacks the nitro group, which reduces its reactivity in redox reactions.
Methyl 3-amino-5-(1,3-thiazol-2-ylcarbamoyl)benzoate: Contains an amino group instead of a nitro group, altering its chemical properties.
Uniqueness
Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate is unique due to the combination of the nitro group, thiazole ring, and carbamoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9N3O5S |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H9N3O5S/c1-20-11(17)8-4-7(5-9(6-8)15(18)19)10(16)14-12-13-2-3-21-12/h2-6H,1H3,(H,13,14,16) |
InChI Key |
VOKUUBLCYXZVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-dimethoxy-2-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11019992.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
![2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11020015.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)
![4'-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11020027.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11020042.png)
![2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11020046.png)

![N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11020055.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11020063.png)
